D3-METHYL BENZOYLFORMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D3-Methyl Benzoylformate is a chemical compound with the molecular formula C10H10O3. It is known for its moderate solubility in water and high solubility in organic solvents such as ethanol, ether, and acetone. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D3-Methyl Benzoylformate can be synthesized through several methods. One common method involves the oxidation of styrene using a catalytic system of hydrogen bromide and hydrogen peroxide in water as the solvent. This process yields benzoylformic acid, which can then be esterified to produce this compound using titanium dioxide/sulfate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate can be achieved using whole cell biocatalysts such as Saccharomyces cerevisiae. This method is advantageous due to its high yield and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions: D3-Methyl Benzoylformate undergoes various chemical reactions, including:
Reduction: It can be reduced to ®-methyl mandelate using biocatalysts or chemical reducing agents.
Decarboxylation: Benzoylformate decarboxylase catalyzes the nonoxidative decarboxylation of benzoylformate to yield benzaldehyde and carbon dioxide.
Hydrolysis: Under certain conditions, this compound can undergo ester hydrolysis to form benzoylformic acid.
Common Reagents and Conditions:
Reduction: N-α-methylbenzyl-1-propyl-1,4-dihydronicotinamide in the presence of magnesium perchlorate in acetonitrile.
Decarboxylation: Thiamin diphosphate-dependent enzymes such as benzoylformate decarboxylase.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products:
Reduction: ®-methyl mandelate.
Decarboxylation: Benzaldehyde and carbon dioxide.
Hydrolysis: Benzoylformic acid.
Wissenschaftliche Forschungsanwendungen
D3-Methyl Benzoylformate has several scientific research applications:
Wirkmechanismus
The mechanism of action of D3-Methyl Benzoylformate involves its interaction with specific enzymes and chemical reagents:
Vergleich Mit ähnlichen Verbindungen
D3-Methyl Benzoylformate can be compared with other similar compounds such as:
Methyl Benzoylformate: Both compounds share similar properties and applications, but this compound is specifically used in enantioselective synthesis.
Benzoylformic Acid: This compound is a hydrolysis product of this compound and is used in similar applications.
®-Methyl Mandelate: A reduction product of this compound, used as a pharmaceutical intermediate.
This compound stands out due to its versatility in various chemical reactions and its significant role in industrial and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
134839-87-5 |
---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
167.178 |
IUPAC-Name |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI-Schlüssel |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.